molecular formula C8H15NO B1428828 6-Oxaspiro[2.5]octan-1-ylmethanamine CAS No. 1339128-10-7

6-Oxaspiro[2.5]octan-1-ylmethanamine

Cat. No. B1428828
M. Wt: 141.21 g/mol
InChI Key: AZHAYPBYLOQJFW-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octan-1-ylmethanamine is a synthetic compound with the CAS Number 1339128-10-7 . It has a molecular weight of 141.21 . The compound is also available in a hydrochloride form with the CAS Number 1384431-19-9 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-oxaspiro[2.5]oct-1-ylmethanamine . The InChI code is 1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The hydrochloride form of the compound is a powder .

Scientific Research Applications

Neurobiological Properties and Therapeutic Potential

  • Oxaprozin in Painful Rheumatic Conditions : Oxaprozin, characterized by its pharmacodynamic properties, including anti-inflammatory and analgesic effects, has been studied for its efficacy in treating rheumatic and inflammatory conditions. The convenience of once-daily administration and a comparative effectiveness with other non-steroidal anti-inflammatory drugs (NSAIDs) highlight its therapeutic utility. Its pharmacokinetics and potential for fewer gastrointestinal side effects compared to aspirin suggest a favorable profile for clinical use in specific contexts (Todd & Brogden, 1986).

  • Antioxidant Activity Methods Review : The critical analysis of methods used to determine antioxidant activity, including ORAC and FRAP tests, provides a foundation for evaluating compounds' antioxidant capacities. This review underscores the importance of understanding these assays for assessing the therapeutic potential of antioxidants in medicine and pharmacy. Such methodologies are crucial for exploring the antioxidant properties of new compounds, possibly including "6-Oxaspiro[2.5]octan-1-ylmethanamine" (Munteanu & Apetrei, 2021).

  • Oxytocin’s Role in Anxiety and Social Behaviors : The exploration of oxytocin's regulatory capacity on general and social anxiety-related behaviors provides insights into the neurobiological mechanisms potentially shared by other compounds. Understanding oxytocin's effects may offer a comparative basis for examining "6-Oxaspiro[2.5]octan-1-ylmethanamine" in the context of neuropsychiatric disorders (Neumann & Slattery, 2016).

Pharmacological and Clinical Applications

  • Optical Coherence Tomography (OCT) Technology : The development and impact of OCT in ophthalmology demonstrate the significance of advanced diagnostic tools in clinical practice. The application of OCT in diagnosing and managing retinal diseases provides a model for integrating innovative technologies into therapeutic contexts, potentially relevant for evaluating the effects of pharmacological agents on ocular health (Fujimoto & Swanson, 2016).

  • Oxazole Scaffold in Drug Development : The therapeutic potential of oxazole scaffold highlights the importance of structural features in the design of new drugs. This review emphasizes the versatility of oxazole derivatives in addressing a range of pharmacological targets, suggesting the relevance of structural analysis for "6-Oxaspiro[2.5]octan-1-ylmethanamine" in discovering potential therapeutic applications (Kaur et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The hydrochloride form of the compound has been classified with the signal word “Warning” and is associated with the same hazard statements .

properties

IUPAC Name

6-oxaspiro[2.5]octan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHAYPBYLOQJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[2.5]octan-1-ylmethanamine

CAS RN

1339128-10-7
Record name 6-oxaspiro[2.5]octan-1-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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